molecular formula C₁₆H₁₉N₃O₆S B1141248 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one CAS No. 27999-55-9

4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one

Cat. No. B1141248
CAS RN: 27999-55-9
M. Wt: 381.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of protective groups to mask reactive functionalities during the synthesis process. For example, the p-benzyloxybenzyloxy group has been used to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids. This approach is based on an aromatic nucleophilic substitution reaction, followed by a series of standard protecting group transformations. The p-benzyloxybenzyloxy group can be efficiently removed under mild acid conditions to recover the 4(3H)-pyrimidinone system (ElMarrouni & Heras, 2015).

Molecular Structure Analysis

The molecular structure of compounds like 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one can be complex, with multiple functional groups contributing to its overall properties. The structure is typically characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, which provide detailed information about the molecular framework and the position of various substituents.

Chemical Reactions and Properties

Chemical reactions involving pyrimidinone derivatives often include nucleophilic substitutions and the introduction of various functional groups to modify the molecule's properties. For instance, benzylation and nitrosation reactions have been employed to synthesize derivatives of pyrimidinones, showcasing the versatility of these compounds in chemical synthesis (Glidewell, Low, Marchal, & Quesada, 2003).

Scientific Research Applications

Structural Insights and Synthesis Techniques

  • Structural Analysis and Conformation :Research on related compounds, such as pyrimidine nucleosides, has provided insights into their crystalline state conformations, highlighting variations in glycosidic bond angles and sugar puckering. Such studies are crucial for understanding the molecular basis of their biological activity and for designing nucleosides with enhanced properties (Seela et al., 2012).

  • Synthesis and Modifications :Investigations into the synthesis of nucleoside analogs involve innovative methods to attach various functional groups, enhancing their potential for therapeutic applications. Techniques include aromatic nucleophilic substitutions and the use of masking groups for the pyrimidinone ring, demonstrating the versatility of synthetic strategies for nucleoside analogs (ElMarrouni & Heras, 2015).

Potential Biological Activities

  • Biological Activity Studies :The exploration of nucleoside analogs for antiviral and antitumor activities is a significant area of research. Studies on pyrimidine and purine analogs reveal their potential in inhibiting cell proliferation and their effectiveness against specific cancers and viruses, underscoring the importance of structural modifications in enhancing biological activity (Ramasamy et al., 1990).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results . It is recommended to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENUZDCEUIARIF-UMVBOHGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676168
Record name 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one

CAS RN

27999-55-9
Record name 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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